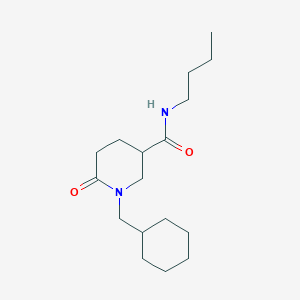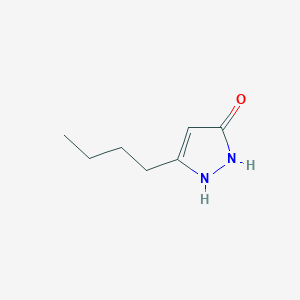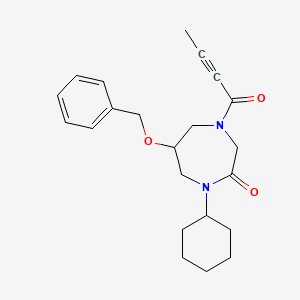
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate, also known as Fluorphenibut, is a synthetic compound that belongs to the family of GABAergic drugs. It is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and is used for its anxiolytic and nootropic effects. Fluorphenibut has gained popularity among researchers due to its unique properties and potential therapeutic applications.
Wirkmechanismus
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is a GABA analogue that acts as a selective agonist of the GABAB receptor. It binds to the GABAB receptor and activates it, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission. This results in the anxiolytic and nootropic effects of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet.
Biochemical and Physiological Effects
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter that plays a role in reward and motivation. It also increases the release of acetylcholine, which is involved in learning and memory. Additionally, 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet has been shown to have a positive effect on the immune system, improving its function and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is its ability to cross the blood-brain barrier, allowing it to act directly on the central nervous system. Additionally, it has a long half-life, which makes it suitable for long-term experiments. However, one limitation of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is its potential for abuse and dependence, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet. One area of interest is its potential use in the treatment of anxiety disorders and PTSD. Additionally, more research is needed to understand its mechanism of action and its effects on different neurotransmitters. Furthermore, the potential for abuse and dependence of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet needs to be further explored to determine its safety for long-term use.
Conclusion
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is a synthetic compound that has gained popularity among researchers due to its unique properties and potential therapeutic applications. It acts as a selective agonist of the GABAB receptor, leading to anxiolytic and nootropic effects. While it has several advantages for lab experiments, its potential for abuse and dependence needs to be further explored. There are several future directions for research on 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet, including its potential use in the treatment of anxiety disorders and PTSD.
Synthesemethoden
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is synthesized by the reaction of 4-fluorobenzyl chloride with 4-piperidone, followed by the reduction of the resulting N-(4-fluorobenzyl)-4-piperidone with sodium borohydride. The final step involves the reaction of N-(4-fluorobenzyl)-4-piperidinecarboxamide with oxalic acid to form the oxalate salt of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet has been the subject of several studies due to its potential therapeutic applications. It has been shown to have anxiolytic, nootropic, and antidepressant effects. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, insomnia, and post-traumatic stress disorder (PTSD). Additionally, 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet has been shown to improve cognitive function and memory retention.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O.C2H2O4/c1-16(18-5-3-2-4-6-18)23-21(25)19-11-13-24(14-12-19)15-17-7-9-20(22)10-8-17;3-1(4)2(5)6/h2-10,16,19H,11-15H2,1H3,(H,23,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRYCDSKXYOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B6100475.png)

![2-[(2-chlorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B6100483.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6100498.png)
![ethyl 1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6100511.png)
![7-(4-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6100524.png)
![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6100525.png)

![methyl [2-[(4-ethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6100541.png)
![N-benzyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100550.png)
![N-cyclooctyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6100554.png)
![1-[(3-phenylprop-2-yn-1-yl)amino]propan-2-ol hydrochloride](/img/structure/B6100561.png)
![methyl (3-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B6100569.png)